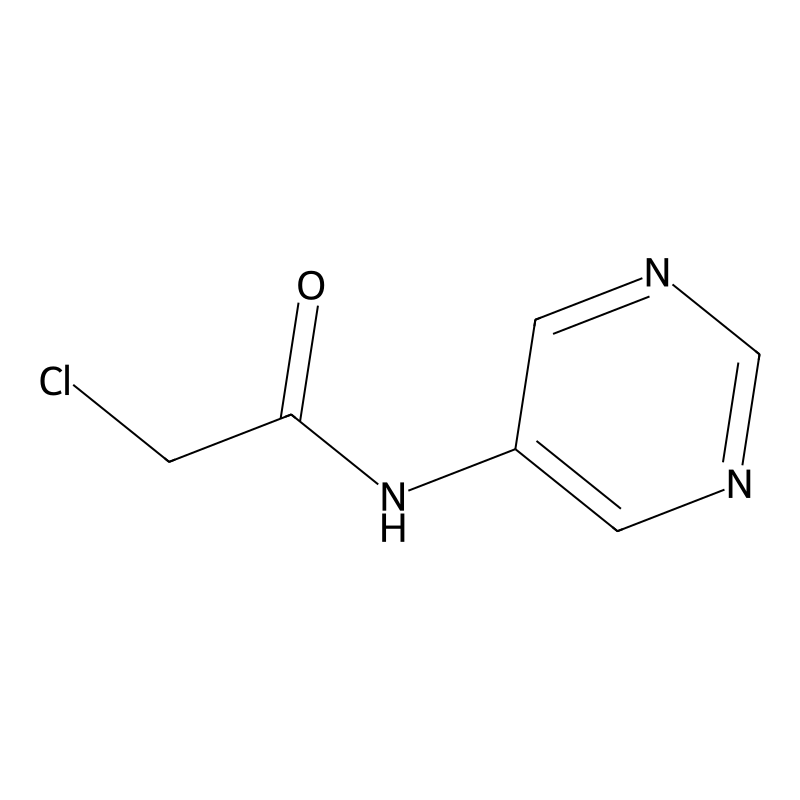

2-Chloro-N-pyrimidin-5-yl-acetamide

Catalog No.

S7754298

CAS No.

M.F

C6H6ClN3O

M. Wt

171.58 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-Chloro-N-pyrimidin-5-yl-acetamide

IUPAC Name

2-chloro-N-pyrimidin-5-ylacetamide

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C6H6ClN3O/c7-1-6(11)10-5-2-8-4-9-3-5/h2-4H,1H2,(H,10,11)

InChI Key

BUIQTLWTKVARJS-UHFFFAOYSA-N

SMILES

C1=C(C=NC=N1)NC(=O)CCl

Canonical SMILES

C1=C(C=NC=N1)NC(=O)CCl

2-Chloro-N-pyrimidin-5-yl-acetamide, commonly referred to as CPAA, is a synthetic organic compound derived from pyrimidine. CPAA is a potent inhibitor of the enzyme dihydroorotate dehydrogenase, which plays a crucial role in the biosynthesis of pyrimidines, which are key components of nucleic acids and coenzymes. The inhibition of this enzyme disrupts the proliferation of cells, making it an important tool in cancer research. CPAA was first synthesized by German chemists in the early 1970s, and since then, extensive research has been conducted on its physical, chemical, and biological properties.

CPAA is a colorless to yellow crystalline powder with a melting point of 224-228°C. It is soluble in solvents such as dichloromethane and dimethylformamide, but poorly soluble in water. The compound exhibits UV absorption at wavelengths of 220-270 nm, making it a useful tool for UV spectrophotometry. CPAA is sensitive to light and air, and should be stored in a dry, dark place.

CPAA can be synthesized through a multistep process involving the reaction of pyrimidine with chloroacetyl chloride, followed by reaction with ammonia to form the acetamide. Several modifications of this synthesis have been reported, including the use of different reaction conditions and catalysts. CPAA can be characterized through a variety of methods, including infrared spectroscopy, mass spectrometry, and 1H and 13C nuclear magnetic resonance spectroscopy.

CPAA can be analyzed using a variety of methods, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and thin-layer chromatography (TLC). These methods are used to determine the purity of the compound, as well as its concentration in a given sample. The accuracy and precision of these methods depend on factors such as the type of instrument used and the sample matrix.

CPAA has been shown to have antiproliferative activity against a variety of cancer cell lines, including leukemia, colon, breast, and lung cancer cells. Additionally, CPAA has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes CPAA a promising candidate for the development of new cancer therapies. In addition to its anticancer properties, CPAA has also been shown to have antimicrobial activity against various bacterial and fungal strains.

Although CPAA has been shown to have promising biological properties, its safety profile in scientific experiments must be carefully considered. CPAA has been shown to be toxic to some noncancerous cells, including liver and renal cells. Additionally, high doses of CPAA have been shown to cause liver damage in animal models. The toxicity of CPAA varies depending on the type of cell or organism being tested, as well as the concentration and duration of exposure.

CPAA has several applications in scientific experiments, particularly in the study of cancer biology. CPAA can be used to investigate the role of dihydroorotate dehydrogenase and pyrimidine biosynthesis in cancer cell proliferation and survival. Additionally, CPAA can be used to develop and test new anticancer therapies, including combination therapies with other drugs. CPAA can also be used to study the mechanisms of apoptosis in cancer cells, helping researchers to better understand how these cells can be targeted for therapy.

There is ongoing research in the field of CPAA and its potential applications in cancer therapy. Recent studies have shown that CPAA can enhance the effectiveness of existing anticancer drugs, such as 5-fluorouracil, through the inhibition of dihydroorotate dehydrogenase. Additionally, researchers are exploring the use of CPAA in combination with other drugs, such as immunotherapies, to improve cancer treatment outcomes.

CPAA has several potential implications in various fields of research and industry, including cancer therapy, agriculture, and environmental science. In cancer therapy, CPAA has the potential to become an important tool in the development of new treatments for various forms of cancer. In agriculture, CPAA can be used as an antimicrobial agent to control plant diseases. In environmental science, CPAA can be used to study the effects of pyrimidine biosynthesis inhibitors on soil microorganisms.

Despite its promising properties, there are several limitations to the use of CPAA in scientific research and industry. The toxicity of CPAA to noncancerous cells and its potential environmental impact must be carefully considered. Additionally, the development of new drug formulations and delivery methods for CPAA is necessary to improve its efficacy and reduce its toxicity. Future directions for the use of CPAA include exploration of its potential applications in combination therapies with other drugs, as well as the development of CPAA-based diagnostic tools for cancer. Additionally, further research is needed to investigate the environmental effects of CPAA and its potential impact on ecosystems.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

171.0199395 g/mol

Monoisotopic Mass

171.0199395 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds